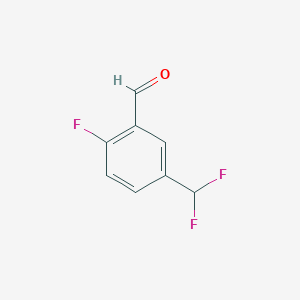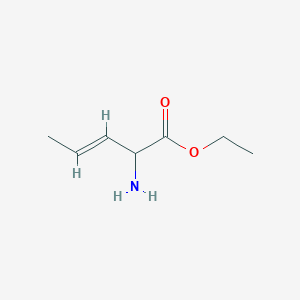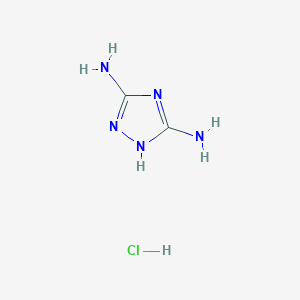
(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one is an organic compound characterized by the presence of fluorine atoms and a conjugated system of double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one typically involves the introduction of fluorine atoms into a nonatrienone backbone. One common method is the fluorination of a precursor compound using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve a multi-step process starting from readily available raw materials. The process includes the formation of the nonatrienone backbone followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions are employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-nonatrienone oxides, while reduction can produce difluoro-nonatrienols.
Applications De Recherche Scientifique
(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and binding affinity, allowing it to modulate specific biochemical pathways. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-5,6-Dichloro-1,5,8-nonatrien-4-one: Similar structure but with chlorine atoms instead of fluorine.
(5E)-5,6-Dibromo-1,5,8-nonatrien-4-one: Contains bromine atoms, leading to different reactivity and properties.
Uniqueness
(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H10F2O |
|---|---|
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
(5E)-5,6-difluoronona-1,5,8-trien-4-one |
InChI |
InChI=1S/C9H10F2O/c1-3-5-7(10)9(11)8(12)6-4-2/h3-4H,1-2,5-6H2/b9-7+ |
Clé InChI |
QRTCCKCCBMKTEQ-VQHVLOKHSA-N |
SMILES isomérique |
C=CC/C(=C(/C(=O)CC=C)\F)/F |
SMILES canonique |
C=CCC(=C(C(=O)CC=C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
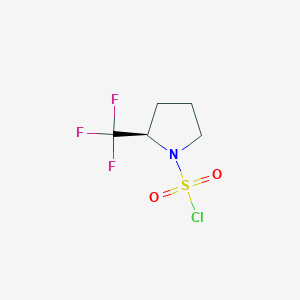
![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)

![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
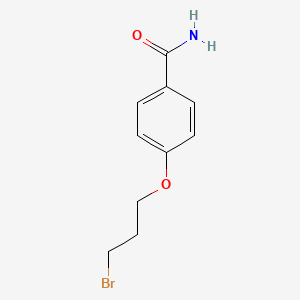
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)

